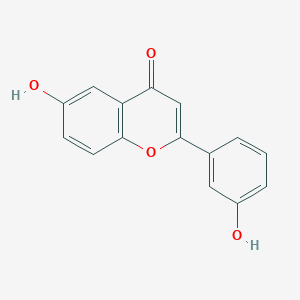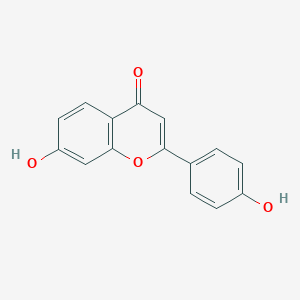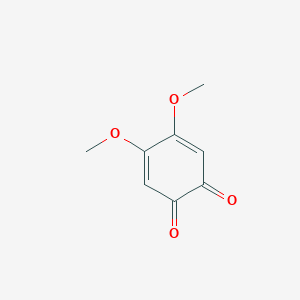
7,8-Dimethoxyflavone
Übersicht
Beschreibung
7,8-Dimethoxyflavone (7,8-DMF) is a flavonoid found in a variety of plant species. It has been studied for its potential therapeutic benefits and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to have a number of potential applications in the medical field, including the treatment of neurodegenerative diseases, metabolic syndrome, and cancer. Additionally, 7,8-DMF has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity against Cancer Cells : Structural modifications of compounds related to 7,8-Dimethoxyflavone have demonstrated cytotoxic effects against HepG2 and T47D cell lines, suggesting potential for cancer treatment (Yenjai et al., 2009).
Anti-inflammatory Activity : this compound exhibited comparable anti-inflammatory effects to aspirin in a rat paw edema model, indicating potential for treating inflammation (Panthong et al., 1989).
Microbial Metabolism : Microbial transformation of this compound by fungi like Mucor ramannianus and Aspergillus flavus has yielded various metabolites, revealing insights into the metabolic pathways of this compound (Herath et al., 2009).
Antidiabetic and Hypolipidemic Effects : In diabetic rat models, this compound significantly reduced blood sugar levels and improved lipid profiles, suggesting its utility in managing diabetes and associated dyslipidemia (Xie et al., 2019).
Anti-invasive Activity : Certain derivatives of this compound have shown anti-invasive properties in human mammary carcinoma cells, indicating potential in cancer therapy (Parmar et al., 1994).
Pharmacokinetics and Tissue Distribution : Studies on the pharmacokinetics and tissue distribution of this compound in mice have provided critical information for evaluating its therapeutic potential in vivo (Bei & An, 2016).
Neurogenesis and Antidepressant Effects : A synthetic derivative of this compound has shown potent antidepressant effects and the ability to promote neurogenesis, indicating potential for treating depression and other neurological disorders (Liu et al., 2010).
Antinociceptive Effects : Certain dimethoxy flavones, including this compound, have demonstrated significant antinociceptive effects in mice, suggesting potential for pain management (Pandurangan et al., 2014).
Application in Chemoprevention : this compound has shown high tissue accumulation and limited metabolism in a fish model, indicating its potential as a chemopreventive molecule (Tsuji et al., 2006).
Drug Interaction Potential : Continuous ingestion of this compound may influence the expression of liver enzymes, affecting the metabolism of drugs like midazolam (Ochiai et al., 2018).
Wirkmechanismus
Target of Action
7,8-Dimethoxyflavone primarily targets the tropomyosin-related kinase B (TrkB) receptors , which are typically activated by brain-derived neurotrophic factor (BDNF) . TrkB receptors play a crucial role in promoting the growth of neurons and synapses, which is vital for normal brain function .
Mode of Action
This compound mimics the effects of BDNF in brain cells by activating TrkB receptors . Unlike BDNF, which has a short half-life and cannot cross the blood-brain barrier due to its large size, this compound can penetrate the blood-brain barrier and enter the central nervous system . It also increases the production of Nrf2, which in turn increases antioxidant enzymes and enzymes that repair DNA .
Biochemical Pathways
The activation of TrkB receptors by this compound triggers several downstream effects. For instance, it has been found to increase the mTOR pathway and decrease MuRF1 and atrogin-1-mediated proteolysis through the PI3K/Akt pathway . These pathways are involved in protein turnover, mitochondrial activity, and myogenesis .
Pharmacokinetics
The pharmacokinetics of this compound is still under investigation. It has been found that after oral administration of 50 mg/kg in mice, the plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours . This suggests that this compound has a relatively long half-life and good bioavailability.
Result of Action
The activation of TrkB receptors by this compound leads to several molecular and cellular effects. It promotes survival and enhances neurite growth in cultured neurons . It is also neuroprotective in rodent models of ischemic stroke and neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
Eigenschaften
IUPAC Name |
7,8-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRQQECDVUXBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351009 | |
| Record name | 7,8-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65548-54-1 | |
| Record name | 7,8-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7,8-Dimethoxyflavone exert its anti-inflammatory effects?
A1: While the exact mechanism is still under investigation, research suggests that this compound might exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-8 and IL-1β. One study demonstrated this effect in human monocytic THP-1 cells stimulated with Propionibacterium acnes [].
Q2: Are there other potential mechanisms of action for this compound?
A2: Yes, this compound has shown potential to inhibit phosphodiesterase (PDE) enzymes []. This inhibition could contribute to its tracheal smooth muscle relaxant properties, supporting its traditional use in treating respiratory diseases.
Q3: Does this compound affect the NF-κB pathway?
A3: Research suggests that this compound can significantly inhibit the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages []. This inhibition could contribute to its anti-inflammatory effects by suppressing the production of inflammatory mediators.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H14O4, and its molecular weight is 282.29 g/mol.
Q5: What spectroscopic data is available for characterizing this compound?
A5: Numerous studies utilize various spectroscopic techniques to characterize this compound. These include UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR [, , , , , , , , , , ]. These analyses confirm its structure and purity.
Q6: How do structural modifications of this compound influence its biological activity?
A6: Studies suggest that the position and number of methoxy groups on the flavone backbone can significantly affect the biological activity. For instance, 7-Methoxyflavone exhibited stronger inhibition of PGE2 production and higher membrane permeability compared to this compound []. This highlights the importance of the specific substitution pattern for activity.
Q7: What is known about the stability of this compound?
A7: Limited information is available regarding the stability of this compound under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies to enhance its stability and bioavailability.
Q8: What is known about the pharmacokinetic profile of this compound?
A8: Currently, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Further investigations are needed to understand its pharmacokinetic behavior in vivo.
Q9: Has this compound demonstrated efficacy in any in vitro or in vivo models?
A9: Yes, this compound has shown promising in vitro activities, particularly in inhibiting P. acnes-induced cytokine production in human cells []. It also demonstrated anti-inflammatory effects in an oxazolone-induced atopic dermatitis-like model in mice [].
Q10: What about the tracheal smooth muscle relaxant properties of this compound?
A10: Studies have shown that this compound, particularly when referred to as gnaphaliin B, exhibits potent relaxant properties on guinea pig tracheal preparations [, ]. This activity supports its traditional use in treating respiratory ailments.
Q11: What analytical methods are used to identify and quantify this compound?
A11: Commonly employed techniques include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















